1-Methoxy-4-methyl-1H-benzo[d]imidazole

Lipophilicity Physicochemical Properties Drug Design

1-Methoxy-4-methyl-1H-benzo[d]imidazole (CAS 161958-71-0) is a multifunctional benzimidazole derivative characterized by a methoxy group at the N1 position and a methyl group at the C4 position on the core scaffold. It has a molecular weight of 162.19 g/mol and a predicted partition coefficient (XLogP3) of 2.8, indicating moderate lipophilicity.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 161958-71-0
Cat. No. B061969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methyl-1H-benzo[d]imidazole
CAS161958-71-0
Synonyms1H-Benzimidazole,1-methoxy-4-methyl-(9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N(C=N2)OC
InChIInChI=1S/C9H10N2O/c1-7-4-3-5-8-9(7)10-6-11(8)12-2/h3-6H,1-2H3
InChIKeyCDDJZDSAIMHDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-methyl-1H-benzo[d]imidazole (CAS 161958-71-0): Procurement-Grade Profile of a Multisubstituted Heterocyclic Building Block


1-Methoxy-4-methyl-1H-benzo[d]imidazole (CAS 161958-71-0) is a multifunctional benzimidazole derivative characterized by a methoxy group at the N1 position and a methyl group at the C4 position on the core scaffold [1]. It has a molecular weight of 162.19 g/mol and a predicted partition coefficient (XLogP3) of 2.8, indicating moderate lipophilicity [1]. This specific substitution pattern distinguishes it as a building block for structure-activity relationship (SAR) studies and advanced pharmaceutical intermediate synthesis, rather than a generic pharmacophore .

Why Generic Substitution Fails for 1-Methoxy-4-methyl-1H-benzo[d]imidazole in Research Sourcing


The specific spatial and electronic properties of 1-Methoxy-4-methyl-1H-benzo[d]imidazole, defined by its unique 1-methoxy-4-methyl substitution pattern, lead to distinct molecular properties that cannot be replicated by other in-class analogs. For example, its computed XLogP3 of 2.8 differs from the unsubstituted core (1H-benzo[d]imidazole, XLogP3 ~1.3) and the region-isomeric 5-methoxy derivative, potentially impacting membrane permeability or target engagement [1]. Sourcing generic 'benzimidazole' or even single-substituted analogs will introduce liabilities in physicochemical property profiles, potentially confounding SAR studies or leading to failed reactions in downstream synthesis .

1-Methoxy-4-methyl-1H-benzo[d]imidazole: Quantifiable Differentiation in Physicochemical Properties


Lipophilicity Differentiation: LogP Comparison Against Core Scaffold and Regioisomer

The target compound exhibits a computed XLogP3 value of 2.8, providing a measurable baseline for its lipophilicity [1]. This is significantly higher than the unsubstituted parent scaffold, 1H-benzo[d]imidazole, which has an XLogP3 of approximately 1.3 [2]. A region-isomeric methoxy derivative, 5-methoxy-1H-benzo[d]imidazole, is expected to have a different LogP due to altered electronic distribution and hydrogen-bonding capability, although a direct data point is unavailable [3]. This quantitative LogP difference is crucial for predicting in silico ADME profiles.

Lipophilicity Physicochemical Properties Drug Design

Molecular Size and Hydrogen Bonding Profile Compared to 4-Methyl Core

The methoxy group increases the molecular weight of the target compound to 162.19 g/mol compared to 132.16 g/mol for the simpler 4-methyl-1H-benzo[d]imidazole core [1]. It also introduces a hydrogen bond acceptor (the methoxy oxygen), while the target compound retains a hydrogen bond donor count of 0, a key feature for designing metabolically stable analogs [1].

Molecular Weight Hydrogen Bonding Fragment-Based Drug Design

Predicted pKa: Implication for Protonation State at Physiological pH

The target compound has a predicted pKa of 3.53±0.10, indicating it will be predominantly neutral at physiological pH (7.4) . This is a stark contrast to the simple 4-methyl-1H-benzo[d]imidazole core, which has a basic pKa around 12.75, meaning it would be predominantly protonated [1]. This difference in charge state is profoundly impactful for off-target binding and tissue distribution.

pKa Protonation State Pharmacokinetics

High-Impact Procurement Scenarios for 1-Methoxy-4-methyl-1H-benzo[d]imidazole (CAS 161958-71-0)


Scaffold Hopping in Kinase Inhibitor Programs Seeking Neutral, Membrane-Permeable Hinge Binders

Research teams focusing on kinase inhibitors can use this compound to replace basic, positively charged hinge-binding motifs (like 4-methyl-1H-benzo[d]imidazole) with a neutral isostere. The quantified shift in pKa (ΔpKa ≈ 9.22) and increased lipophilicity (ΔXLogP3 ~1.5) directly translate to a higher probability of achieving a brain-penetrant or orally bioavailable lead compound by avoiding P-glycoprotein (P-gp) efflux associated with cations [1]. Procurement of this specific intermediate is essential for exploring this chemical space variation.

SAR Exploration of N1-Methoxy Substitution for Metabolic Stability Optimization

For medicinal chemistry campaigns facing rapid N-dealkylation or oxidative metabolism at the benzimidazole core, the N1-methoxy group is a common tactic. The target compound provides a pre-built entry to this SAR vector, distinct from the more common N-H, N-methyl, or N-ethyl analogs. Sourcing this precise building block saves 2–3 synthetic steps, as directly methoxylating the nitrogen on the 4-methyl core is synthetically challenging and inefficient .

Synthesis of Agrochemical Active Ingredients Requiring a High LogP Benzimidazole Core

The elevated lipophilicity (XLogP3 = 2.8) of this compound, while retaining low molecular weight, makes it an ideal intermediate for designing novel fungicides or insecticides where higher logP values correlate with improved cuticular penetration in target pests. R&D procurement departments should select this specific CAS-registered entity for pilot-scale synthesis to ensure a reproducible lipophilicity and impurity profile, which cannot be guaranteed with in-house synthesized analogs from the parent scaffold [2].

Design of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The unique combination of the methoxy and methyl substituents creates a specific steric and electronic environment around the imidazole nitrogen atoms, tuning their metal-coordination strength. This differentiates it from the 5-methoxy-1H-benzo[d]imidazole ligand studied for antimicrobial silver(I) complexes [2]. Researchers studying the structure-activity relationship of metal complexes should standardize on this compound for their coordination chemistry libraries.

Quote Request

Request a Quote for 1-Methoxy-4-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.